N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
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Overview
Description
N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with a unique structure that combines a pyridoquinoline core with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with a suitable quinoline derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the dimethylphenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce different hydroquinoline derivatives .
Scientific Research Applications
N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- N-(2,5-Dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- N-(2,3-Dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
Uniqueness
What sets N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group may enhance its interaction with certain molecular targets, making it a unique candidate for specific applications .
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-12-8-9-16(13(2)11-12)22-20(25)17-19(24)15-7-3-5-14-6-4-10-23(18(14)15)21(17)26/h3,5,7-9,11,24H,4,6,10H2,1-2H3,(H,22,25) |
InChI Key |
OLHPZSBYPKOUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)C |
Origin of Product |
United States |
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